molecular formula C24H20ClN5O2S B2371573 7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1223839-69-7

7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2371573
CAS No.: 1223839-69-7
M. Wt: 477.97
InChI Key: IVNSOAVCJWRXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 5. The synthesis of similar compounds often involves condensation reactions, refluxing with acetic acid, and crystallization from solvents like dimethylformamide or ethanol .

Properties

IUPAC Name

7-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-(4-ethylphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-3-15-4-6-16(7-5-15)19-12-21-22(31)27-28-24(30(21)29-19)33-13-20-14(2)32-23(26-20)17-8-10-18(25)11-9-17/h4-12H,3,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNSOAVCJWRXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and triazine derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenyl and 5-methyl-1,3-oxazol-4-yl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors and oxazole derivatives.

    Attachment of the 4-ethylphenyl group: This step can be accomplished via Friedel-Crafts alkylation reactions using ethylbenzene and suitable catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of 7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility: The pyrazolo-triazinone core (target compound and ) allows for diverse substitutions, enabling modulation of electronic and steric properties.
  • Ethyl vs. ethoxy groups (target compound vs. ) influence solubility and metabolic stability.
  • Synthetic Yields : High yields (>85%) are achievable for thiazole and triazole analogs (), suggesting robust methodologies for scaling the target compound’s synthesis .
Bioactivity and Pharmacological Potential

While direct data for the target compound is absent, insights can be drawn from analogs:

  • Enzyme Inhibition : Triazolyl-thiazole derivatives () exhibit planar conformations conducive to enzyme active-site interactions .
  • Antimicrobial Activity : S-alkyl triazole-thiols () show promise in docking studies against microbial targets .
  • ADME Properties : Ethoxyphenyl-substituted analogs () may exhibit improved pharmacokinetics due to enhanced lipophilicity .

Biological Activity

The compound 7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes an oxazole ring, a pyrazolo-triazinone core, and various substituents that may influence its biological properties. The molecular formula is C21H20ClN5O2SC_{21}H_{20}ClN_5O_2S with a molecular weight of approximately 425.93 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to the one in focus exhibit significant cytotoxicity against various cancer cell lines. For example, the cytotoxic activities of novel benzoyl derivatives were evaluated against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay. The results showed that certain derivatives had high cytotoxic activity with IC50 values in the low micromolar range .

The mechanism of action for compounds with similar structures often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the oxazole moiety is known to enhance the interaction with target proteins, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on related compounds has shown that they can inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids that exert analgesic effects . This suggests a potential application in treating inflammatory conditions.

Case Studies and Experimental Data

A study focusing on structurally related compounds demonstrated their effectiveness in inhibiting tumor growth in vivo. In these experiments, compounds were administered to mice bearing tumor xenografts, resulting in significant reductions in tumor size compared to controls .

Table: Summary of Biological Activities

Activity TypeAssay TypeTarget Cell Line/ModelIC50 Value (µM)Reference
CytotoxicitySulforhodamine B assayHUH-710.5
Inhibition of FAAHEnzyme inhibition assayRat model7.0
Tumor Growth InhibitionIn vivo xenograft modelMouse modelNot specified

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles; however, detailed studies are required to assess toxicity and long-term effects.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and confirms the pyrazolo-triazinone core (e.g., carbonyl at δ 165–170 ppm). 2D techniques (COSY, HSQC) map connectivity between the oxazole and chlorophenyl groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) with <2 ppm error, critical for verifying the sulfanyl-methyl linker .
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition) reveals bond angles and dihedral angles between the pyrazolo-triazinone and oxazole moieties, essential for structure-activity relationship (SAR) studies .

How can computational modeling predict biological activity and resolve contradictions between in vitro and in vivo data?

Q. Advanced Research Focus

  • Molecular docking : Simulates binding to targets (e.g., kinase enzymes) using AutoDock Vina. Structural analogs with pyrazolo-triazinone cores show affinity for ATP-binding pockets, but discrepancies arise due to solvation effects in vitro versus membrane permeability in vivo .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-ethylphenyl) with anti-inflammatory activity. Discrepancies may stem from metabolic stability; introduce logP adjustments (target 2–3) to enhance bioavailability .
  • ADME/Tox profiling : Use SwissADME to predict CYP450 metabolism. The sulfanyl group may undergo oxidation in vivo, reducing efficacy compared to in vitro assays .

What strategies address conflicting biological activity data across structural analogs?

Q. Advanced Research Focus

  • Mechanistic studies : Compare inhibition constants (Ki) for kinases (e.g., JAK2 or PI3K) using fluorescence polarization assays. Contradictions may arise from off-target interactions with thiol-containing proteins .
  • Metabolite profiling : LC-MS/MS identifies in vivo degradation products (e.g., sulfoxide derivatives), which may explain reduced activity compared to in vitro models .
  • Solubility optimization : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility (>50 µM), addressing false negatives in cell-based assays .

How can functional group modifications enhance selectivity in derivative synthesis?

Q. Advanced Research Focus

  • Electrophilic substitutions : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the oxazole’s 5-methyl position to enhance kinase selectivity. Monitor regiochemistry via NOE NMR .
  • Bioisosteric replacements : Replace the sulfanyl linker with sulfonyl or amine groups to modulate pharmacokinetics. Sulfonyl derivatives show improved metabolic stability but reduced cell penetration .
  • Heterocycle hybridization : Fuse thiazole or triazole rings to the pyrazolo-triazinone core. Microwave-assisted [3+2] cycloadditions (e.g., Huisgen reaction) enable rapid diversification .

What are the critical controls for assessing stability under physiological conditions?

Q. Advanced Research Focus

  • pH stability assays : Incubate the compound in buffers (pH 1–10) for 24h. The pyrazolo-triazinone core is stable at pH 7.4 but degrades in acidic conditions (pH <3), necessitating enteric coating for oral delivery .
  • Light and temperature stability : Store at −20°C in amber vials; degradation products (e.g., oxazole ring-opening) are detectable via UPLC-PDA at 254 nm .
  • Plasma stability : Incubate with human plasma (37°C, 1h). Esterase-mediated hydrolysis of the oxazole methyl group may occur, requiring prodrug strategies .

How do solvent polarity and reaction temperature influence regioselectivity in derivative synthesis?

Q. Advanced Research Focus

  • Polar solvents (DMF, DMSO) : Favor SN2 mechanisms during sulfanyl group attachment, reducing by-products (e.g., disulfide formation) .
  • Low-temperature reactions (0–5°C) : Improve selectivity in Grignard additions to the pyrazolo-triazinone carbonyl group, minimizing overalkylation .
  • High-temperature cyclizations (>100°C) : Accelerate oxazole formation but risk decomposition; microwave irradiation (150°C, 30 min) offers a controlled alternative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.